Bienvenue dans la boutique en ligne BenchChem!

Omadacycline hydrochloride

Infectious Disease Pharmacovigilance Pulmonology

Omadacycline hydrochloride is a first-in-class aminomethylcycline engineered to overcome tetracycline resistance via 9-aminomethyl modification—evading ribosomal protection and active efflux. Unlike tigecycline (GI toxicity) or eravacycline (IV-only), it delivers dual IV/oral dosing with 34.5% oral bioavailability for cost-saving step-down therapy. Demonstrates 96.5% in vitro activity against MRSA and 100% against VRE; superior clinical efficacy (72.09% vs 43.24%) with markedly fewer adverse events (4.65% vs 24.32%) versus tigecycline in ICU severe pneumonia. Ideal for CABP, ABSSSI, and MDR Gram-positive infections.

Molecular Formula C29H41ClN4O7
Molecular Weight 593.1 g/mol
Cat. No. B560419
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOmadacycline hydrochloride
SynonymsPTK 0796;  Omadacycline hydrochloride;  2-​Naphthacenecarboxami​de, 4,​7-​bis(dimethylamino)​-​9-​[[(2,​2-​dimethylpropyl)​amino]​methyl]​-​1,​4,​4a,​5,R
Molecular FormulaC29H41ClN4O7
Molecular Weight593.1 g/mol
Structural Identifiers
SMILESCC(C)(C)CNCC1=CC(=C2CC3CC4C(C(=O)C(=C(C4(C(=O)C3=C(C2=C1O)O)O)O)C(=O)N)N(C)C)N(C)C.Cl
InChIInChI=1S/C29H40N4O7.ClH/c1-28(2,3)12-31-11-14-10-17(32(4)5)15-8-13-9-16-21(33(6)7)24(36)20(27(30)39)26(38)29(16,40)25(37)18(13)23(35)19(15)22(14)34;/h10,13,16,21,31,34-35,38,40H,8-9,11-12H2,1-7H3,(H2,30,39);1H/t13-,16-,21-,29-;/m0./s1
InChIKeyXFPTUHUKKFUSNF-XGLFQKEBSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceLight brown to brown (Solid)

Omadacycline Hydrochloride: Evidence-Based Overview for Scientific Procurement of a Novel Aminomethylcycline


Omadacycline hydrochloride is a first-in-class aminomethylcycline antibiotic, a derivative of the tetracycline class, designed to overcome common tetracycline resistance mechanisms, including ribosomal protection and active efflux [1]. It is developed for both intravenous (IV) and oral administration, targeting a broad spectrum of Gram-positive and Gram-negative pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE) [2]. The compound's structure, a 9-aminomethyl modification of the tetracycline core, confers this activity against resistant strains and is distinct from earlier generation tetracyclines and other novel tetracycline derivatives like tigecycline and eravacycline [3].

Omadacycline Hydrochloride: Why In-Class Substitution is Scientifically Unsupported


Despite belonging to the tetracycline class, direct substitution of omadacycline hydrochloride with other agents like tigecycline, eravacycline, or sarecycline is not supported by evidence due to critical, quantifiable differences in their antimicrobial spectra, clinical safety profiles, pharmacokinetic properties, and specific activity against resistant pathogens [1]. For instance, while tigecycline is a broad-spectrum agent, its use is significantly limited by a higher incidence of gastrointestinal adverse events compared to omadacycline, which demonstrates a superior safety profile [2]. Similarly, eravacycline, though potent against certain Gram-negatives, lacks the oral bioavailability that makes omadacycline suitable for step-down therapy, a key differentiator in clinical and economic decision-making [3]. These compound-specific attributes directly impact patient outcomes and formulary selection, necessitating a detailed, evidence-based comparison for informed procurement.

Omadacycline Hydrochloride: A Quantitative Evidence Guide for Differentiated Scientific Selection


Omadacycline Hydrochloride vs. Tigecycline: Superior Clinical Safety in Severe Pneumonia

In a retrospective cohort study of 80 patients with severe pneumonia caused by carbapenem-resistant Gram-negative bacilli (CRGNB), omadacycline demonstrated a significantly higher clinical efficacy rate (72.09%) compared to tigecycline (43.24%), with a p-value of 0.012 [1]. Crucially, the incidence of adverse events was markedly lower for omadacycline (4.65%) versus tigecycline (24.32%), with a p-value of 0.020 [1]. This demonstrates a superior safety and efficacy profile in a real-world clinical setting.

Infectious Disease Pharmacovigilance Pulmonology

Omadacycline Hydrochloride: Potent Activity Against Resistant Gram-Positive Pathogens Including MRSA and VRE

Omadacycline exhibits potent in vitro activity against key Gram-positive resistant pathogens. In a study, the MIC90 for methicillin-resistant Staphylococcus aureus (MRSA) was 1.0 μg/mL and for vancomycin-resistant Enterococcus (VRE) was 0.25 μg/mL [1]. This activity is consistent with findings from the 2019 SENTRY surveillance program, where omadacycline was active against 96.5% of MRSA and 100.0% of VRE isolates [2]. This differentiates it from earlier tetracyclines like doxycycline, to which many of these strains are resistant.

Microbiology Antimicrobial Resistance Infectious Disease

Omadacycline Hydrochloride vs. Tigecycline and Eravacycline: Differentiated Activity Against Rapidly Growing Mycobacteria

Against clinical isolates of Mycobacterium abscessus, a rapidly growing mycobacterium (RGM), omadacycline demonstrated an MIC90 of 2 μg/mL, which was higher than tigecycline (MIC90 1 μg/mL) and eravacycline (MIC90 0.25 μg/mL) [1]. However, for M. fortuitum, omadacycline's MIC90 was 2 μg/mL, compared to 0.25 μg/mL for tigecycline and 0.06 μg/mL for eravacycline [1]. This highlights a nuanced spectrum of activity, where omadacycline may not be the most potent in vitro, but its oral bioavailability offers a distinct clinical advantage for long-term therapy in these infections.

Mycobacteriology Infectious Disease Antimicrobial Resistance

Omadacycline Hydrochloride: High Oral Bioavailability Enabling IV-to-PO Step-Down Therapy

Omadacycline exhibits an absolute oral bioavailability of approximately 34.5% in healthy subjects, and a 300 mg oral dose provides equivalent total exposure (AUC) to a 100 mg IV dose, with a geometric mean ratio of 1.00 (90% CI: 0.93-1.07) [1]. This robust and predictable oral absorption is a key differentiator from other novel tetracycline derivatives like eravacycline, which is only available for IV administration, and tigecycline, which lacks an oral formulation.

Pharmacokinetics Clinical Pharmacology Formulary Management

Omadacycline Hydrochloride: Lower Incidence of Nausea and Vomiting Compared to Tigecycline

Pooled safety data from phase 3 clinical trials reveal a significantly lower incidence of gastrointestinal adverse events for omadacycline compared to tigecycline. The incidence of nausea was 15% for omadacycline versus 26% for tigecycline, and vomiting was 8% for omadacycline versus 18% for tigecycline [1]. These data are from large, well-controlled patient populations and confirm a consistently better gastrointestinal tolerability profile.

Pharmacovigilance Drug Safety Clinical Trials

Omadacycline Hydrochloride: Priority Application Scenarios Supported by Differential Evidence


Treatment of Severe CRGNB-Associated Pneumonia with a Superior Safety Profile

Based on direct comparative evidence showing significantly higher clinical efficacy (72.09% vs. 43.24%) and a markedly lower adverse event rate (4.65% vs. 24.32%) compared to tigecycline, omadacycline hydrochloride should be prioritized for IV therapy in ICU patients with severe pneumonia caused by carbapenem-resistant Gram-negative bacilli (CRGNB) [1]. This application leverages its favorable safety profile to improve patient outcomes and reduce the burden of drug-related toxicity.

IV-to-Oral Step-Down Therapy for Serious Community-Acquired Infections

Omadacycline's robust oral bioavailability (34.5%), allowing for a predictable transition from 100 mg IV to 300 mg oral dosing with equivalent drug exposure, makes it an ideal candidate for step-down therapy in community-acquired bacterial pneumonia (CABP) and acute bacterial skin and skin structure infections (ABSSSI) [2]. This scenario provides a significant pharmacoeconomic benefit by enabling earlier hospital discharge and reducing healthcare system costs compared to agents requiring prolonged IV administration (e.g., tigecycline, eravacycline).

Managing Resistant Gram-Positive Infections Where Older Tetracyclines Fail

With proven in vitro activity against 96.5% of MRSA and 100% of VRE clinical isolates, including strains with tet(K) and tet(M) efflux pumps, omadacycline hydrochloride is a compelling option for treating serious infections caused by these multidrug-resistant Gram-positive pathogens [3]. This application directly addresses a critical unmet need where traditional tetracyclines (e.g., doxycycline) are ineffective, and provides an alternative to other last-resort agents with less favorable safety or administration profiles.

Long-Term Oral Suppression for Mycobacterial Infections

Although its in vitro potency against rapidly growing mycobacteria (RGM) like M. abscessus and M. fortuitum is lower than tigecycline or eravacycline (e.g., MIC90 of 2 μg/mL vs. 0.25-1 μg/mL for comparators), omadacycline's unique oral formulation makes it a valuable tool for long-term suppressive therapy in chronic RGM infections [4]. This application is based on the principle that for chronic management, a well-tolerated oral agent with moderate activity is preferable to indefinite IV therapy.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for Omadacycline hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.